molecular formula C17H17N3O3S B2394897 3-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione CAS No. 1790201-54-5

3-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2394897
CAS No.: 1790201-54-5
M. Wt: 343.4
InChI Key: IHSXYXBATFOCBP-UHFFFAOYSA-N
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Description

3-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound that combines several functional groups, including an indole ring, a piperidine ring, and a thiazolidine-2,4-dione moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Target of Action

The compound, 3-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.

Mode of Action

The mode of action of indole derivatives can vary depending on the specific derivative and its targets. Generally, these compounds interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities These activities suggest that indole derivatives can affect multiple biochemical pathways

Result of Action

The result of a compound’s action at the molecular and cellular level depends on its mode of action and the biochemical pathways it affects. Indole derivatives have been associated with a variety of biological activities , suggesting they can have diverse effects at the molecular and cellular level

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Indole Derivative: The indole ring is synthesized through a Fischer indole synthesis or other suitable methods.

    Piperidine Ring Formation: The piperidine ring is introduced via a nucleophilic substitution reaction.

    Thiazolidine-2,4-dione Formation: The thiazolidine-2,4-dione moiety is formed through a cyclization reaction involving a suitable thiourea derivative and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

3-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole ring structure.

    Piperidine Derivatives: Compounds such as piperidine and piperine contain the piperidine ring.

    Thiazolidine-2,4-dione Derivatives: Compounds like pioglitazone and rosiglitazone contain the thiazolidine-2,4-dione moiety.

Uniqueness

3-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is unique due to the combination of these three functional groups in a single molecule, which may result in distinct biological activities and applications compared to other compounds with only one or two of these moieties.

Properties

IUPAC Name

3-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c21-15-10-24-17(23)20(15)13-4-7-19(8-5-13)16(22)12-1-2-14-11(9-12)3-6-18-14/h1-3,6,9,13,18H,4-5,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSXYXBATFOCBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC4=C(C=C3)NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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